REACTION_CXSMILES
|
[C:1]([NH2:12])(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][CH:3]=1.[ClH:13].[Cl:14]Cl>O>[Cl:13][NH:12][C:1](=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:8][Cl:14])=[O:7])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)N)C=C1)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
liquid
|
Quantity
|
22.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction pressure
|
Type
|
CUSTOM
|
Details
|
the reaction from the autoclave
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the residue washed with 200 ml
|
Type
|
CUSTOM
|
Details
|
The residue was then dried under vacuum at 70°C
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClNC(C1=CC=C(C(=O)NCl)C=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.6 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |